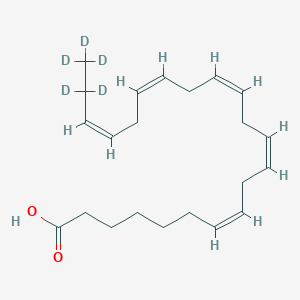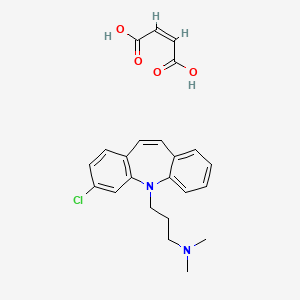
(7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid
描述
(all-cis)-7,10,13,16,19-Docosapentaenoic-d5 Acid is a polyunsaturated fatty acid with five cis double bonds located at the 7th, 10th, 13th, 16th, and 19th carbon atoms. This compound is a deuterated form of docosapentaenoic acid (DPA), which is an omega-3 fatty acid. It is known for its potential health benefits and is found in various marine oils.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (all-cis)-7,10,13,16,19-Docosapentaenoic-d5 Acid typically involves the deuteration of docosapentaenoic acid. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of (all-cis)-7,10,13,16,19-Docosapentaenoic-d5 Acid involves large-scale deuteration processes. These methods utilize advanced catalytic systems and reactors designed to handle deuterium gas safely. The process is optimized to achieve high yields and purity of the deuterated product, making it suitable for various applications in research and industry.
化学反应分析
Types of Reactions
(all-cis)-7,10,13,16,19-Docosapentaenoic-d5 Acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated fatty acid.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Produces hydroperoxides and other oxygenated derivatives.
Reduction: Results in the formation of saturated fatty acids.
Substitution: Leads to the formation of halogenated fatty acids.
科学研究应用
(all-cis)-7,10,13,16,19-Docosapentaenoic-d5 Acid has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals.
作用机制
The mechanism of action of (all-cis)-7,10,13,16,19-Docosapentaenoic-d5 Acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of bioactive lipid mediators, which play a role in regulating inflammation and other physiological processes. The molecular targets include various enzymes and receptors involved in lipid metabolism and signaling pathways.
相似化合物的比较
Similar Compounds
Docosahexaenoic Acid (DHA): Another omega-3 fatty acid with six cis double bonds.
Eicosapentaenoic Acid (EPA): An omega-3 fatty acid with five cis double bonds but a shorter carbon chain.
Uniqueness
(all-cis)-7,10,13,16,19-Docosapentaenoic-d5 Acid is unique due to its deuterated form, which provides enhanced stability and allows for precise tracing in metabolic studies. Its specific arrangement of double bonds also contributes to its distinct biological activities compared to other omega-3 fatty acids.
属性
IUPAC Name |
(7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFFSWGQGVEMMI-YSTLBCQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)





![Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate](/img/structure/B568772.png)


![(4R,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one](/img/structure/B568777.png)

